Pyridazine-3-sulfonamide

Übersicht

Beschreibung

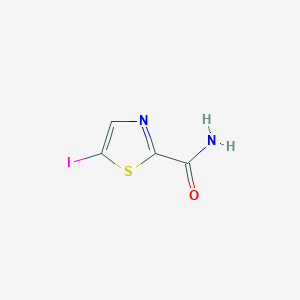

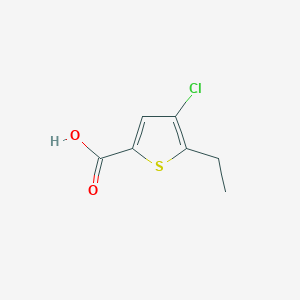

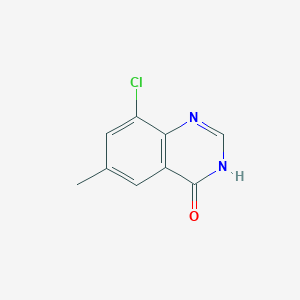

Pyridazine-3-sulfonamide is a compound with the CAS Number: 860448-30-2 . It has a molecular weight of 159.17 . The IUPAC name for this compound is 3-pyridazinesulfonamide .

Synthesis Analysis

A novel class of sulfonylurea and thiourea derivatives substituted with pyridazine and triazolopyridazine were designed and synthesized . The target compounds were assayed for their effects on the insulin release of alloxan-induced diabetic rats .Molecular Structure Analysis

The molecular structure of Pyridazine-3-sulfonamide was confirmed by FT-IR, 1H NMR, 13C NMR, and ESI-MS . The Inchi Code for this compound is 1S/C4H5N3O2S/c5-10(8,9)4-2-1-3-6-7-4/h1-3H, (H2,5,8,9) .Chemical Reactions Analysis

The preparation of 6,7,8-triphenyl-[1,2,4]triazolo[4,3-b]pyridazine-3-sulfonyl-N-phenylurea involved a reaction of sulfonamide derivative with phenyl isocyanate and potassium hydroxide .Physical And Chemical Properties Analysis

Pyridazine-3-sulfonamide is a powder with a melting point of 162-165 . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Molecular Recognition and Drug Discovery

The pyridazine ring, which is a part of Pyridazine-3-sulfonamide, is endowed with unique physicochemical properties. These properties contribute to unique applications in molecular recognition . The inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .

Pharmacodynamic Profile

Pyridazinone, a derivative of pyridazine, was initially exploited in search of cardiovascular drugs and for its use in agrochemicals . However, later on, this nucleus was found to be associated with a plethora of activities . The influence of structural changes on the pharmacodynamic profile of the pyridazinone moiety has been reviewed .

Cardiovascular Drugs

The pyridazine ring has been used in the design of cardiovascular drugs . This application takes advantage of the unique physicochemical properties of the pyridazine ring .

Agrochemicals

Pyridazinone, a derivative of pyridazine, has also been used in the development of agrochemicals . This application leverages the unique properties of the pyridazine ring .

Antidepressant Drugs

The pyridazine ring has been used in the design of antidepressant drugs . For example, the drug minaprine, which contains a pyridazine ring, was approved as an atypical antidepressant .

Antagonist Drugs

The pyridazine ring has been used in the design of antagonist drugs . For instance, the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib are FDA-approved drugs that incorporate a pyridazine ring .

Wirkmechanismus

Target of Action

Pyridazine-3-sulfonamide, a derivative of pyridazine, is known to interact with a variety of targets due to its broad spectrum of activity .

Mode of Action

It’s known that pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that Pyridazine-3-sulfonamide might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

For instance, the inhibition of calcium ion influx can impact a variety of cellular processes, including muscle contraction, neurotransmitter release, and cell growth .

Pharmacokinetics

The pyridazine ring is known for its unique physicochemical properties, characterized by weak basicity, a high dipole moment, and robust, dual hydrogen-bonding capacity . These properties could potentially influence the bioavailability of Pyridazine-3-sulfonamide.

Result of Action

Given its potential to inhibit calcium ion influx, it could lead to a decrease in platelet aggregation, potentially providing antiplatelet effects . Additionally, its broad spectrum of activity suggests that it could have various effects at the molecular and cellular level, depending on the specific target and biological context .

Safety and Hazards

Zukünftige Richtungen

The synthesis of novel derivatives of pyrimidothienopyridazine, some of which bear the sulfonamide group, has shown promising inhibitory activity against Gram-positive bacteria . This suggests that Pyridazine-3-sulfonamide and its derivatives could be further explored for their therapeutic benefits .

Eigenschaften

IUPAC Name |

pyridazine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2S/c5-10(8,9)4-2-1-3-6-7-4/h1-3H,(H2,5,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLXNXKPFPIZSKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridazine-3-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-Dichloro-2-methylthiazolo[4,5-d]pyrimidine](/img/structure/B3289636.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoic acid](/img/structure/B3289640.png)

![4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-6-hydroxy-7-phenyl-2H-chromen-2-one](/img/structure/B3289652.png)

![6-Methylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B3289697.png)